molecular formula C24H25N6NaO5S B1261985 Pirbenicillin sodium CAS No. 55162-26-0

Pirbenicillin sodium

Cat. No. B1261985
CAS RN: 55162-26-0
M. Wt: 532.5 g/mol
InChI Key: LWRGPIPUJPCPAY-HSRLECSKSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirbenicillin Sodium is the sodium salt form of pirbenicillin, a broad-spectrum semisynthetic penicillin with antibacterial activity. Pirbenicillin binds to and inactivates the penicillin binding proteins (PBPs) located inside the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

Scientific Research Applications

Mecillinam Resistance and Treatment Outcomes

A study focusing on mecillinam (PIV), a derivative of ampicillin used to treat lower urinary tract infections, found that its effectiveness is not solely dependent on in vitro susceptibility. The study suggested that clinical and bacteriological outcomes are favorable across various uropathogens, including those resistant to mecillinam, indicating the potential for broader applicability of similar antibiotics in treating infections (Monsen, Holm, Ferry, & Ferry, 2014).

Ampicillin Sodium Potency Determination

Another study developed and validated a rapid turbidimetric assay for determining the potency of ampicillin sodium, a closely related antibiotic, highlighting the importance of optimized analytical methods for ensuring the therapeutic efficacy and safety of antimicrobial agents (Tótoli & Salgado, 2013).

Drug Delivery and Material Science

Research on hydroxyapatite and glass-reinforced hydroxyapatite composites for the adsorption and release of sodium ampicillin indicates advancements in material science for drug delivery systems. These materials could offer new methods for administering antibiotics, potentially including derivatives like Pirbenicillin Sodium, with controlled release properties (Queiroz et al., 2001).

properties

CAS RN

55162-26-0

Product Name

Pirbenicillin sodium

Molecular Formula

C24H25N6NaO5S

Molecular Weight

532.5 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1/t16-,17-,18+,22-;/m1./s1

InChI Key

LWRGPIPUJPCPAY-HSRLECSKSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+]

synonyms

6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid
CP-33,994
CP-33994-2
pirbenicillin
pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer
pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirbenicillin sodium
Reactant of Route 2
Reactant of Route 2
Pirbenicillin sodium
Reactant of Route 3
Reactant of Route 3
Pirbenicillin sodium
Reactant of Route 4
Reactant of Route 4
Pirbenicillin sodium
Reactant of Route 5
Reactant of Route 5
Pirbenicillin sodium
Reactant of Route 6
Reactant of Route 6
Pirbenicillin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.